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Compound of Interest

Compound Name: Cefoxazole

Cat. No.: B1200260

Cefoxazole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthesis and
chemical properties of Cefoxazole. Due to the limited availability of specific experimental data
for Cefoxazole in publicly accessible literature, this document leverages established principles
of cephalosporin chemistry and draws comparisons with the well-characterized, structurally
related antibiotic, Cefazolin.

Chemical Identity and Properties

Cefoxazole is a semi-synthetic, first-generation cephalosporin.[1] Its chemical structure is
characterized by a B-lactam ring fused to a dihydrothiazine ring, with a 3-(2-chlorophenyl)-5-
methyl-1,2-oxazole-4-carboxamido side chain at the 7-position.

Table 1: Chemical Identifiers for Cefoxazole
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Identifier Value

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-
chlorophenyl)-5-methyl-1,2-oxazole-4-

IUPAC Name ) ]
carbonyl]lamino]-8-oxo-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

CAS Number 36920-48-6[1]

Molecular Formula C21H1sCIN3O7S[1]

Molecular Weight 491.9 g/mol [1]

InChiKey OCLRGULJISNUQS-OXQOHEQNSA-N[1]

Table 2: Computed Physicochemical Properties of Cefoxazole and Experimental Properties of

Cefazolin
Property Cefoxazole (Computed) Cefazolin (Experimental)
XLogP3 1.3[1] -0.58[2]
pKa (strongest acidic) Data not available ~3.6 (carboxylic acid)[2]
- ) Freely soluble in water (as
Solubility Data not available )
sodium salt)[3]
N ] Stable in aqueous solution at
Stability Data not available

pH 4.5-6.0[2][3]

Note: The data for Cefoxazole is computationally derived from PubChem and should be
considered predictive. Experimental data for the related compound Cefazolin is provided for
comparative purposes.

Proposed Synthesis of Cefoxazole

While a specific, detailed experimental protocol for the synthesis of Cefoxazole is not readily
available in the literature, a plausible synthetic route can be proposed based on established
cephalosporin chemistry. The synthesis would likely involve the acylation of 7-
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aminocephalosporanic acid (7-ACA) with an activated derivative of the 3-(2-chlorophenyl)-5-
methyl-1,2-oxazole-4-carboxylic acid side chain.

Key Starting Materials

e 7-Aminocephalosporanic acid (7-ACA): The core bicyclic nucleus of most cephalosporins.

e 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The characteristic side chain of
Cefoxazole.

Proposed Experimental Protocol

 Activation of the Side Chain Acid: The carboxylic acid of the 3-(2-chlorophenyl)-5-methyl-1,2-
oxazole-4-carboxylic acid side chain would first be activated to facilitate amide bond
formation. This can be achieved by converting the carboxylic acid to an acid chloride, a
mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

» Acylation of 7-ACA: The activated side chain is then reacted with 7-ACA in a suitable solvent
(e.g., dichloromethane, acetonitrile, or a biphasic system) in the presence of a base (e.g.,
triethylamine, pyridine) to neutralize the generated acid. The reaction is typically carried out
at low temperatures (0-5 °C) to minimize side reactions and degradation of the 3-lactam ring.

o Work-up and Purification: Following the reaction, the crude Cefoxazole is isolated through a
series of extraction and washing steps. Purification is typically achieved by crystallization
from a suitable solvent system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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